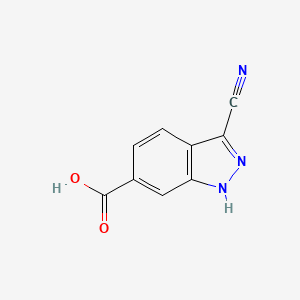

3-cyano-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

3-cyano-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-8-6-2-1-5(9(13)14)3-7(6)11-12-8/h1-3H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWDNADXYRGXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286991 | |

| Record name | 3-Cyano-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-29-3 | |

| Record name | 3-Cyano-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoaniline with ethyl oxalyl chloride, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-cyano-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products Formed

Oxidation: Formation of indazole oxides.

Reduction: Formation of 3-amino-1H-indazole-6-carboxylic acid.

Substitution: Formation of various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-cyano-1H-indazole-6-carboxylic acid exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's mechanism involves the modulation of cell signaling pathways that regulate apoptosis and cell cycle progression.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies on macrophage cell lines demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases.

Cardiovascular Health

Indazole derivatives, including this compound, have been studied for their effects on cardiovascular diseases. They have been shown to influence pathways related to vascular smooth muscle cell migration and inflammation, which are critical in the development of atherosclerosis.

Study on Anticancer Activity (2023)

Objective: To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Model Study (2025)

Objective: To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 3-cyano-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano and carboxylic acid groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, leading to the modulation of biological activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 3-cyano-1H-indazole-6-carboxylic acid with four structurally related indazole derivatives:

Physicochemical and Functional Comparisons

Substituent Effects on Polarity and Solubility: The cyano group in the target compound increases polarity and may reduce solubility in non-polar solvents compared to the methyl or methoxy analogs . The methoxy group in 6-methoxy-1H-indazole-3-carboxylic acid improves aqueous solubility due to its electron-donating nature, contrasting with the electron-withdrawing -CN group .

Electronic and Steric Influences: The -COOH group at C6 in the target compound positions it distally from the -CN group at C3, creating a dipole moment that may favor specific binding orientations in enzyme active sites .

Biological Relevance: Indazole derivatives with electron-withdrawing groups (e.g., -CN, -COOH) are often explored as kinase inhibitors due to their ability to form stable interactions with ATP-binding pockets . The discontinued status of this compound in commercial catalogs (e.g., CymitQuimica) may reflect challenges in synthesis or stability, though its structural features remain valuable for research.

Biological Activity

3-Cyano-1H-indazole-6-carboxylic acid (C9H5N3O2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a cyano group and a carboxylic acid moiety attached to an indazole ring. The molecular structure allows for specific interactions with biological targets, influencing its pharmacological effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | |

| Escherichia coli | 0.0048 mg/mL | |

| Bacillus subtilis | 4.69 - 22.9 µM | |

| Salmonella typhi | 11.29 - 77.38 µM |

The compound's efficacy against Gram-positive and Gram-negative bacteria indicates its potential as a broad-spectrum antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has been shown to possess antifungal activity.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16.69 - 78.23 µM | |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The observed antifungal activity suggests that this compound may be useful in treating fungal infections, particularly those caused by Candida species.

Anticancer Properties

The indazole derivatives, including this compound, have been studied for their potential anticancer properties.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance, indazole derivatives have been linked to the inhibition of key proteins involved in tumor growth and metastasis.

Case Studies

- Study on Cell Lines : In vitro studies using various cancer cell lines (e.g., KB, H460, HT-29) have indicated that indazole derivatives can achieve picomolar potency, suggesting a strong potential for anticancer drug development .

- In Vivo Studies : Animal models have demonstrated that certain indazole derivatives can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-1H-indazole-6-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the 6-position, while cyano groups are introduced via nitrile precursors under reflux with catalysts like CuCN. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Optimization : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Adjust pH during workup (maintain ~4–5) to precipitate impurities while retaining the carboxylic acid moiety .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography (SHELX suite for structure refinement) resolves bond lengths and angles, critical for confirming the indazole core and substituent positions .

- Spectroscopy :

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano groups (C≡N ~2240 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows indazole protons (δ 7.8–8.2 ppm) and carboxylic acid proton (δ ~13 ppm, broad). ¹³C NMR confirms cyano (δ ~115 ppm) and carboxylic acid (δ ~168 ppm) .

- Mass Spectrometry : ESI-MS (negative mode) detects [M-H]⁻ ion (m/z ~216.2) .

Q. What are the key considerations for solubility and stability in biological assays?

- Solubility : Use polar aprotic solvents (DMSO for stock solutions) with aqueous buffers (pH 7.4) for dilution. Solubility in PBS is typically limited (<1 mM), requiring sonication or co-solvents (e.g., 10% PEG-400) .

- Stability : Store at –20°C under inert atmosphere. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) over 72 hours; <5% degradation is acceptable .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano group lowers LUMO energy, enhancing reactivity in Michael additions .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The carboxylic acid group forms salt bridges with Arg/Lys residues, while the cyano group stabilizes π-π interactions .

- Validation : Compare computed binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How do substituent modifications (e.g., cyano vs. chloro/methyl) impact biological activity in indazole derivatives?

- Structure-Activity Relationship (SAR) :

- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and test in viability assays (MTT) against cancer cell lines (e.g., HeLa, A549) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve splitting caused by restricted rotation of the carboxylic acid group .

- Tautomerism : Use 2D NMR (HSQC, HMBC) to distinguish between 1H-indazole and 2H-indazole tautomers. The 6-carboxylic acid stabilizes the 1H form via intramolecular H-bonding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.